molecular formula C19H18FN3O2 B251987 N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide

N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide

Cat. No. B251987
M. Wt: 339.4 g/mol
InChI Key: IDUPQLHNIVBINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide, also known as JNJ-54175446, is a novel selective antagonist of the cannabinoid receptor 1 (CB1R). CB1R is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a crucial role in regulating various physiological processes, including appetite, pain perception, mood, and cognition. JNJ-54175446 has been developed as a potential therapeutic agent for the treatment of obesity, metabolic disorders, and drug addiction.

Mechanism of Action

N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide selectively binds to CB1R and blocks its activation by endocannabinoids, which are natural ligands of CB1R. By blocking CB1R activation, N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide reduces the activity of the endocannabinoid system, which is involved in the regulation of appetite, metabolism, and reward. The inhibition of CB1R by N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide leads to a decrease in food intake, body weight, and drug-seeking behavior.
Biochemical and Physiological Effects
N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on appetite and body weight, N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in obese mice, indicating its potential use in the treatment of metabolic disorders. N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has also been shown to reduce anxiety-like behavior and improve cognitive function in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide is its selectivity for CB1R, which reduces the risk of off-target effects. Additionally, N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for chronic dosing in preclinical studies. However, one of the limitations of N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to formulate for in vivo studies.

Future Directions

There are several future directions for the research and development of N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide. One potential application is in the treatment of obesity and metabolic disorders, where N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide could be used as a novel pharmacological agent to reduce appetite and improve glucose homeostasis. Another potential application is in the treatment of substance abuse disorders, where N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide could be used to reduce drug-seeking behavior and prevent relapse. Additionally, further research is needed to understand the long-term effects of N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide on metabolic and cognitive function, as well as its potential side effects in humans.

Synthesis Methods

The synthesis of N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide involves a multi-step process that starts with the reaction of 4-fluorobenzoyl chloride with 3-aminopropylamine to form the intermediate N-(4-fluorobenzoyl)-3-aminopropylamine. The intermediate is then reacted with 2-(2-oxoindolin-3-ylidene)malononitrile to yield the final product, N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide.

Scientific Research Applications

N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has been extensively studied in preclinical models to evaluate its potential therapeutic applications. In animal studies, N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has been shown to reduce food intake and body weight gain in obese rats and mice, indicating its potential use in the treatment of obesity. Additionally, N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has been shown to reduce drug-seeking behavior and relapse in animal models of drug addiction, suggesting its potential use in the treatment of substance abuse disorders.

properties

Molecular Formula

C19H18FN3O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-[3-[(4-fluorobenzoyl)amino]propyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C19H18FN3O2/c20-15-8-6-13(7-9-15)18(24)21-10-3-11-22-19(25)17-12-14-4-1-2-5-16(14)23-17/h1-2,4-9,12,23H,3,10-11H2,(H,21,24)(H,22,25)

InChI Key

IDUPQLHNIVBINK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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